![molecular formula C19H16N4O4 B2420918 2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034321-51-0](/img/structure/B2420918.png)
2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone (CAS Number: 2034321-51-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C19H16N4O4 with a molecular weight of approximately 364.4 g/mol. The structure features a benzo[d]isoxazole moiety linked to a furan-substituted oxadiazole and a pyrrolidine group, which may contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of isoxazole compounds exhibit varying degrees of antibacterial activity. For instance, studies on related compounds have shown selective action against Gram-positive bacteria like Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported in various tests. The activity was notably low across many derivatives; however, some modifications enhanced antibacterial properties significantly .
Table 1: Antibacterial Activity of Isoxazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 50 |
Compound B | Escherichia coli | 100 |
Compound C | Staphylococcus aureus | 75 |
Antifungal Activity
The compound's antifungal potential has also been explored. Some derivatives have shown effectiveness against pathogens such as Candida albicans. The structure–activity relationship suggests that specific substitutions on the isoxazole ring can enhance antifungal efficacy .
Table 2: Antifungal Activity of Selected Compounds
Compound | Target Fungi | MIC (µg/mL) |
---|---|---|
Compound D | Candida albicans | 40 |
Compound E | Aspergillus niger | 60 |
Anticancer Properties
Investigations into the cytotoxic effects of similar compounds have revealed promising anticancer activities. Some isoxazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential as anticancer agents . The presence of electron-donating groups in certain positions has been correlated with increased cytotoxicity.
Case Study: Cytotoxicity Evaluation
In a study evaluating various isoxazole derivatives against cancer cell lines, it was found that:
- Compounds with electron-donating substituents demonstrated higher cytotoxicity.
- Specific derivatives showed up to 80% inhibition of cancer cell proliferation at low concentrations.
Structure–Activity Relationship (SAR)
The biological activity of the compound can be influenced by structural modifications. Research indicates that:
- The introduction of electron-donating groups at specific positions on the isoxazole ring enhances antibacterial and antifungal activities.
- Alterations in the furan and oxadiazole moieties can significantly affect the overall biological profile.
Table 3: Structure–Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Electron-donating group at position 5 | Increased antibacterial activity |
Substitution on furan ring | Enhanced antifungal properties |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promising results in various biological assays, particularly as an antimicrobial agent . Studies have demonstrated that derivatives of isoxazole and oxadiazole can exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural motifs have been tested against strains like E. coli and S. aureus, yielding potent activity profiles .
Case Study: Antimicrobial Activity
A study reported that compounds containing isoxazole rings displayed notable antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the aromatic rings enhanced their activity .
Luminescent Materials
There is evidence that compounds similar to 2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be utilized as luminescent materials in optoelectronic applications. The incorporation of furan and isoxazole moieties contributes to their photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) .
Synthesis Methodologies
The synthesis of this compound involves multi-step reactions that include the formation of the isoxazole and oxadiazole rings through cycloaddition reactions. Recent advancements have focused on environmentally friendly synthesis methods using ionic liquids or ultrasound-assisted reactions to enhance yields while minimizing waste .
Table: Synthesis Routes
Step | Reaction Type | Key Reagents |
---|---|---|
Formation of Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile oxides + Alkynes |
Formation of Oxadiazole | Cyclization | Hydrazine derivatives |
Final Coupling | Coupling Reaction | Various coupling agents |
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-17(10-14-13-4-1-2-5-15(13)26-21-14)23-8-7-12(11-23)18-20-19(27-22-18)16-6-3-9-25-16/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMUPSNYBGNFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.